Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate
Overview
Description
Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure .
Chemical Reactions Analysis
The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine (van der Waals radius, 1.47Å), which, sterically, is the next smallest atom after hydrogen (van der Waals radius, 1.20Å) but the atom with the largest electronegativity (3.98) .
Physical and Chemical Properties Analysis
The physical and chemical properties of TFMP derivatives are influenced by the presence of the trifluoromethyl group and the pyridine ring .
Scientific Research Applications
Synthesis of Derivatives for Antibacterial Use
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has been utilized in synthesizing various derivatives with potential antibacterial properties. For instance, 4-Thiazolidinone and 2-Azetidinone derivatives have been prepared from this compound, showing promise as antibacterial agents (Mogilaiah, Rao, & Reddy, 1999). Similarly, the compound has been involved in the synthesis of novel 1,8-Naphthyridinyl-4-thiazolidinones with antibacterial activity (Mogilaiah, Rao, & Sudhakar, 2001).
Potential in Antibacterial Synthesis
Research has demonstrated the versatility of this compound in synthesizing compounds with potential antibacterial applications. For instance, studies have shown its role in creating azetidino and triazolo derivatives with antibacterial properties (Mogilaiah, Reddy, Rao, & Reddy, 2003). Additionally, it has been used in the synthesis of 2-Methyl-1,8-naphthyridine-3-carbamic acid esters, also investigated for their antimicrobial activity (Ramesh & Sreenivasulu, 2004).
Synthesis of Fluorescent Labeling Agents
Moreover, this compound has been instrumental in synthesizing fluorescent labeling agents for liquid chromatography, specifically in the preparation of 2-(2,3-naphthalimino)ethyl ester derivatives for carboxylic acids detection (Yasaka, Tanaka, Shono, Tetsumi, & Katakawa, 1990).
Microwave-Assisted Synthesis
This compound has also been used in microwave-assisted synthesis methods, enhancing the efficiency of producing naphthyridone derivatives, which are of interest due to their broad biological activity spectrum (Leyva-Ramos, Leyva, Cardoso-Ortiz, & Hernández-López, 2017).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups have been known to interact with a variety of targets, including enzymes and receptors .
Mode of Action
Trifluoromethyl-containing compounds often interact with their targets through covalent bonding, leading to changes in the target’s function .
Biochemical Pathways
Trifluoromethyl-containing compounds have been known to influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and glucose metabolism .
Pharmacokinetics
It is known that the presence of a trifluoromethyl group can affect the lipophilicity of a compound, which in turn can influence its bioavailability .
Result of Action
Trifluoromethyl-containing compounds have been known to induce various cellular responses, including changes in cell proliferation and apoptosis .
Action Environment
It is known that environmental conditions can affect the stability and efficacy of many chemical compounds .
Future Directions
Biochemical Analysis
Biochemical Properties
Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as enoyl-ACP reductase, which is involved in fatty acid biosynthesis. The interaction with enoyl-ACP reductase is characterized by the binding of this compound to the active site of the enzyme, leading to inhibition of its activity . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, thereby influencing various biochemical processes.
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In particular, this compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the expression of genes involved in the regulation of cell growth and differentiation . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolic flux and metabolite levels.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound binds to the active site of enoyl-ACP reductase, resulting in the inhibition of its enzymatic activity . Additionally, this compound has been shown to modulate the activity of transcription factors, thereby influencing gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, highlighting the importance of temporal effects in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, this compound may exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the dosage of this compound must be carefully controlled to achieve the desired biochemical outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to influence the activity of enzymes involved in fatty acid biosynthesis and degradation, leading to changes in metabolic flux and metabolite levels . Additionally, this compound interacts with cofactors such as nicotinamide adenine dinucleotide (NADH), further modulating metabolic pathways and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical effects. This compound is transported across cellular membranes via specific transporters and binding proteins, leading to its accumulation in various cellular compartments . The distribution of this compound within tissues is influenced by factors such as tissue permeability and the presence of binding proteins, which affect its localization and activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been observed to localize within the mitochondria, where it influences mitochondrial function and energy metabolism. The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-6-7-4-3-5-16-10(7)17-9(8)12(13,14)15/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMRJSFJQOOMKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382190 | |
Record name | ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252959-76-5 | |
Record name | ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40382190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate in the synthesis of the antimicrobial compounds discussed in the research?
A1: this compound serves as a crucial starting material in the multi-step synthesis of 3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines. [] These synthesized compounds exhibited promising antibacterial and antifungal activities. The research outlines a three-step procedure beginning with this compound to arrive at the final compounds.
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